Methyl niclate
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Overview
Description
Methyl nicotinate, also known as methyl 3-pyridinecarboxylate, is an organic compound with the molecular formula C(_7)H(_7)NO(_2). It is the methyl ester of nicotinic acid (vitamin B3) and is commonly used in various chemical and pharmaceutical applications. This compound is known for its vasodilatory properties, which makes it useful in topical formulations for increasing blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nicotinate can be synthesized through the esterification of nicotinic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
C6H4(COOH)(N)+CH3OH→C6H4(COOCH3)(N)+H2O
Industrial Production Methods: In industrial settings, the production of methyl nicotinate often involves continuous esterification processes where nicotinic acid and methanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Methyl nicotinate can undergo oxidation reactions, typically resulting in the formation of nicotinic acid.
Reduction: Reduction of methyl nicotinate can yield nicotinic alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles like ammonia (NH(_3)) or amines can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinic alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on blood flow and vasodilation, making it useful in research on cardiovascular health.
Medicine: Incorporated in topical formulations to enhance blood circulation and as a counterirritant in pain relief creams.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
Methyl nicotinate exerts its effects primarily through vasodilation. When applied topically, it penetrates the skin and causes the blood vessels to widen, increasing blood flow to the area. This action is mediated by the release of prostaglandins and other vasodilatory substances. The compound interacts with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels.
Comparison with Similar Compounds
Ethyl nicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound, which is a carboxylic acid rather than an ester.
Nicotinamide: An amide derivative of nicotinic acid, commonly used as a vitamin supplement.
Uniqueness: Methyl nicotinate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. Its ability to act as a vasodilator makes it particularly useful in topical applications, distinguishing it from other nicotinic acid derivatives.
Methyl nicotinate’s versatility and efficacy in various applications underscore its importance in both scientific research and industrial processes.
Properties
CAS No. |
15521-65-0 |
---|---|
Molecular Formula |
C6H12N2NiS4 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
N,N-dimethylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
BLCKKNLGFULNRC-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |
Key on ui other cas no. |
15521-65-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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